Urocanic Acid

Description

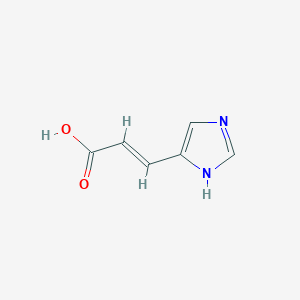

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(E)-3-(1H-imidazol-5-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c9-6(10)2-1-5-3-7-4-8-5/h1-4H,(H,7,8)(H,9,10)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIYMIARKYCTBW-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041148 | |

| Record name | trans-Urocanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Urocanic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.5 mg/mL at 17 °C | |

| Record name | trans-urocanic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01971 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Urocanic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3465-72-3, 7699-35-6, 104-98-3 | |

| Record name | trans-Urocanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3465-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urocanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003465723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-urocanic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01971 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cis-Urocanic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | urocanic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(1H-imidazol-5-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-Urocanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-imidazol-4-ylacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UROCANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8D26XJJ3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Urocanic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

225 °C | |

| Record name | trans-urocanic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01971 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Urocanic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Catabolism of Urocanic Acid

Biosynthetic Pathways

The synthesis of urocanic acid is a targeted process primarily occurring through two recognized pathways. These pathways involve the direct enzymatic conversion of L-histidine and the breakdown of a specific structural protein in the epidermis.

Synthesis from L-Histidine via Histidine Ammonia-Lyase (Histidase)

The principal pathway for this compound biosynthesis is the direct deamination of L-histidine. fptt.ruwikipedia.org This reaction is catalyzed by the enzyme histidine ammonia-lyase (HAL), also known as histidase. fptt.ruwikipedia.org The enzyme, belonging to the lyase class (EC 4.3.1.3), facilitates the non-oxidative removal of an ammonia (B1221849) molecule from L-histidine, resulting in the formation of trans-urocanic acid. fptt.ruwikipedia.orggoogle.com This enzymatic conversion is the initial and rate-limiting step in the catabolism of histidine. google.commdpi.com Histidine ammonia-lyase is found in the cytosol of cells and is notably active in the liver and epidermis. wikipedia.orgscielo.org.mx A deficiency in this enzyme leads to a hereditary condition called histidinemia, characterized by elevated levels of histidine in the blood and a lack of this compound. fptt.ruwikipedia.org

Role of Filaggrin Degradation in Epidermal this compound Production

In the epidermis, a significant amount of this compound is produced through the breakdown of the protein filaggrin. wikipedia.orgresearchgate.netnih.gov Filaggrin is a histidine-rich protein that plays a crucial role in the terminal differentiation of epidermal cells, a process that forms the stratum corneum, the outermost layer of the skin. nih.govallergolyon.fr During this process, profilaggrin, the large precursor protein of filaggrin, is cleaved into individual filaggrin monomers. nih.gov These monomers then aggregate and condense the keratin (B1170402) cytoskeleton. nih.gov

Subsequently, filaggrin is degraded by proteases into its constituent free amino acids, including a high proportion of histidine. mdpi.comnih.gov This free histidine is then converted to trans-urocanic acid by the enzyme histidase, which is present in the epidermis. scielo.org.mxnih.gov The this compound, along with other filaggrin degradation products like pyrrolidone carboxylic acid (PCA), becomes a major component of the natural moisturizing factor (NMF) in the stratum corneum. allergolyon.frmdpi.comeczema.org The NMF is essential for maintaining skin hydration and the acidic pH of the skin surface. researchgate.neteczema.org Loss-of-function mutations in the filaggrin gene (FLG) result in reduced levels of filaggrin and its breakdown products, including this compound, leading to skin barrier dysfunction and conditions like ichthyosis vulgaris and atopic dermatitis. wikipedia.orgallergolyon.frnih.gov

Catabolic Pathways

The breakdown of this compound is a multi-step enzymatic process that converts it into a widely used amino acid, primarily occurring in the liver.

Conversion of this compound to Imidazolonepropionate by Urocanase

The first step in the catabolism of this compound is its hydration to 4-imidazolone-5-propionic acid (also referred to as imidazolonepropionate). wikipedia.orgwikipedia.orghmdb.ca This reaction is catalyzed by the enzyme urocanase (EC 4.2.1.49), also known as urocanate hydratase or imidazolonepropionate hydrolase. wikipedia.orguniprot.orghmdb.ca Urocanase utilizes NAD+ as a cofactor, which acts as an electrophile in the reaction mechanism. wikipedia.orgnih.gov The enzyme is a homodimer and is found in the liver of vertebrates and in some bacteria. wikipedia.orgebi.ac.uk A deficiency in urocanase activity leads to a condition known as urocanic aciduria, characterized by the accumulation and excretion of this compound in the urine. wikipedia.orgwikipedia.org

Metabolism in Different Tissues: Skin, Liver, and Brain

The metabolism of this compound exhibits significant tissue-specific differences.

Skin: In the epidermis, this compound is a terminal product of histidine metabolism and accumulates in the stratum corneum. scielo.org.mxhmdb.ca This is because the enzyme urocanase, which is required for its degradation, is not significantly present in the skin. scielo.org.mxmedicaljournals.se Here, trans-urocanic acid functions as a natural sunscreen, absorbing UVB radiation. researchgate.net

Liver: The liver is the primary site for the complete catabolism of histidine and this compound. scielo.org.mxhmdb.ca Both histidase and urocanase are actively expressed in hepatocytes, allowing for the conversion of L-histidine all the way to glutamic acid. scielo.org.mxcaltech.edu This pathway is crucial for amino acid homeostasis.

Brain: Recent research has indicated that this compound can cross the blood-brain barrier and is metabolized in the brain. oup.comoup.comnih.gov Studies have shown that this compound can be converted to glutamate (B1630785) in the brain, suggesting a novel biosynthetic pathway for this key excitatory neurotransmitter. oup.comoup.comnih.gov This pathway may be influenced by factors such as UV exposure, which can increase circulating levels of this compound. oup.comnih.gov

Compound Information

| Compound Name | Synonyms |

| This compound | 3-(1H-Imidazol-4-yl)acrylic acid |

| L-Histidine | (S)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid |

| Imidazolonepropionate | 4-Imidazolone-5-propionic acid |

| Glutamic acid | 2-Aminopentanedioic acid |

| Pyrrolidone carboxylic acid | PCA, 5-Oxoproline |

| N-formiminoglutamic acid | FIGLU |

Enzyme Information

| Enzyme Name | EC Number | Function |

| Histidine ammonia-lyase | 4.3.1.3 | Converts L-histidine to trans-urocanic acid and ammonia. |

| Urocanase | 4.2.1.49 | Converts trans-urocanic acid to 4-imidazolone-5-propionic acid. |

| Imidazolonepropionate hydrolase | 3.5.2.7 | Hydrolyzes 4-imidazolone-5-propionate to N-formimino-L-glutamate. |

Alternative Metabolic Pathways and Metabolites (e.g., Hydantoin-5-propionic acid)

While the principal catabolic route for this compound proceeds through 4-imidazolone-5-propionic acid to ultimately form glutamic acid, several alternative metabolic pathways and metabolites have been identified. These pathways can be significant in specific organisms or under certain physiological or pathological conditions.

Formation of Hydantoin-5-propionic Acid

A notable alternative metabolite is hydantoin-5-propionic acid. Research indicates that this compound is formed from imidazolonepropionic acid. ebi.ac.uk In patients with deficiencies in folate or vitamin B12, an unusually high excretion of hydantoin-5-propionic acid has been observed following a histidine load. ebi.ac.uk This suggests a metabolic diversion towards this compound when the main pathway is impaired.

The enzymatic basis for this conversion has been explored. Studies have identified hydantoin-5-propionic acid as an endogenous product of aldehyde oxidase (AO), indicating that AO is involved in its formation. researchgate.net Consequently, patients with Type II xanthinuria, a condition characterized by a combined deficiency of xanthine (B1682287) dehydrogenase and aldehyde oxidase, show decreased levels of hydantoin (B18101) propionic acid. researchgate.net Another enzyme, xanthine oxidase, has also been implicated in the oxidation of 4(5)-imidazolone-5(4)-propionic acid to hydantoin-5-propionic acid. ebi.ac.uk In vertebrate organisms, hydantoin propionate (B1217596) is considered a terminal oxidation product. annualreviews.org However, some bacteria possess enzyme systems capable of further metabolizing it. annualreviews.org For instance, certain bacteria can hydrolyze hydantoin-5-propionic acid first to N-carbamyl-L-glutamic acid and subsequently to glutamic acid, which can then enter the tricarboxylic acid cycle. annualreviews.org

Metabolism of cis-Urocanic Acid by Skin Microbiota

The skin's microbiome introduces another layer of complexity to this compound metabolism. Following exposure to UVB radiation, the naturally occurring trans-urocanic acid on the skin isomerizes to cis-urocanic acid. nih.gov While cis-urocanic acid has immunomodulatory properties, certain bacteria residing on the skin can metabolize it. nih.govsciencedaily.com Organisms such as Micrococcus luteus have been shown to degrade cis-urocanic acid. nih.gov These bacteria contain a novel enzyme, cis-urocanic acid isomerase, which converts the cis-isomer back into the trans-isomer. nih.gov This conversion allows the compound to re-enter the classical histidine degradation pathway, potentially modulating the local immune response to UV radiation. nih.govsciencedaily.com

Oxidative Cleavage of Imidazolonepropionate

Another alternative reaction involves the oxidative cleavage of the imidazolone (B8795221) ring of 4-imidazolone-5-propionic acid, leading to the formation of 4-oxoglutaramate (B1232922). annualreviews.org This product can then be further metabolized to formate (B1220265) and ammonia. annualreviews.org The spontaneous oxidation to 4-oxoglutaramate is favored under aerobic conditions in a pH range of 4.0-7.0. annualreviews.org

These alternative pathways highlight the diverse metabolic fate of this compound and its derivatives, influenced by enzymatic activities in different tissues and the metabolic capabilities of the host's microbiome.

Photoisomerization and Photobiological Mechanisms of Urocanic Acid

Trans-Cis Photoisomerization upon UVR Exposure

The most prominent photochemical reaction of urocanic acid is its isomerization from the naturally occurring trans-isomer to the cis-isomer when exposed to UV radiation. researchgate.netnih.gov This conversion is a fundamental aspect of its photobiology.

The efficiency of the trans-to-cis photoisomerization of this compound is highly dependent on the wavelength of the incident UV radiation. photobiology.com This phenomenon is notable because the broad, seemingly simple absorption spectrum of trans-UCA, which peaks around 268 nm, masks a complex underlying photochemistry. researchgate.netphotobiology.comnih.gov

Research has shown that the quantum yield for this isomerization varies significantly across the UV spectrum. The peak efficiency for the conversion of trans-UCA to cis-UCA occurs at the edge of its absorption band, in the UVB range. photobiology.comtaylorandfrancis.com Specifically, the isomerization is most efficient in the 300-320 nm range. taylorandfrancis.comuva.nl At 310 nm, the quantum yield (Φ), which represents the efficiency of a photochemical process, reaches its maximum at approximately 0.49. photobiology.com In contrast, near the absorption maximum at 266 nm, the quantum yield is substantially lower, at about 0.05. photobiology.com

In vivo studies on human skin have confirmed this wavelength dependence, demonstrating high efficiency for cis-UCA formation in the 305-341 nm spectral region. nih.gov Significantly, the formation of cis-UCA has been detected in vivo after exposure to UVA wavelengths as long as 363 nm, indicating that the process is not limited to the UVB range. uva.nlnih.gov The established division between UVB and UVA at 320 nm is not strictly relevant to the isomerization pattern of UCA. nih.gov This unusual wavelength-dependent behavior suggests the involvement of multiple distinct electronic states in the photoisomerization process. photobiology.comresearchgate.net

Table 1: Wavelength Dependence of trans-Urocanic Acid Isomerization Quantum Yield

| Excitation Wavelength (nm) | Quantum Yield (Φ) for cis-UCA Formation | Reference |

| 266 | 0.05 | photobiology.com |

| 310 | 0.49 | photobiology.com |

The conversion of trans-urocanic acid to its cis isomer upon UV absorption is a sophisticated process governed by the principles of photochemistry. The mechanism involves the molecule entering an electronically excited state, which then undergoes a structural change before returning to the ground electronic state. This process of E→Z (trans→cis) photoisomerization is a key radiationless deactivation pathway, meaning it allows the molecule to dissipate the absorbed UV energy as heat without emitting light (fluorescence or phosphorescence). acs.orgmdpi.com

Computational and spectroscopic studies have revealed that the mechanism is more complex than a simple rotation around the ethylenic double bond. acs.orgacs.org It involves multiple electronically excited states, primarily the nπ* and ππ* states. acs.org The relative energies of these states can differ between the two main tautomers of this compound (the N1H and N3H forms), which helps to explain the strong dependence of the isomerization efficiency on the excitation wavelength. acs.org

Upon absorbing a UV photon, the molecule is promoted to a singlet excited state. From here, the isomerization is believed to proceed through a "phantom" intermediate state, which is polar in nature. nih.govresearchgate.net The reaction pathway involves conical intersections, which are specific molecular geometries where the potential energy surfaces of two different electronic states intersect. acs.orgacs.org These intersections provide an extremely efficient funnel for the molecule to transition from the excited state back to the ground state. acs.org As the molecule relaxes back to the ground state, it can adopt either the trans or the cis configuration, with the quantum yield determined by the specific excited state initially populated and the subsequent path taken. acs.orgdiva-portal.org

The photoisomerization of this compound is a reversible process, where the absorbed UV energy is primarily dissipated as heat. mdpi.com Under continuous UV exposure, a photostationary state is reached, which is a dynamic equilibrium mixture of the trans and cis isomers. nih.gov The exact composition of this mixture depends on factors such as the wavelength of irradiation and the polarity of the solvent environment. nih.govresearchgate.net

The kinetics of this reaction are rapid. Studies using pulsed laser photoacoustic spectroscopy have shown that following excitation at 310 nm, the energy from the absorbed photon is released as heat on a sub-nanosecond timescale, which is consistent with the isomerization process. photobiology.com

In a biological context, the kinetics are also observable. Following a single significant UVB exposure, the concentration of cis-UCA in the epidermis peaks almost immediately. uva.nl The body then works to clear this isomer; epidermal cis-UCA levels have been shown to return to their pre-exposure baseline approximately three weeks after the initial exposure. uva.nl

Molecular Mechanisms of Photoisomerization

This compound as a UVR Absorber

This compound's significant presence and strong UV-absorbing capabilities make it a key chromophore in the outermost layer of the skin.

This compound is one of the most abundant acid-soluble, UV-absorbing compounds found in the stratum corneum, the uppermost layer of the epidermis. acs.orgmdpi.comnih.gov It is not directly incorporated into the skin from the diet but is synthesized within the epidermal cells themselves from the amino acid L-histidine as part of the natural process of skin cell differentiation. researchgate.nettaylorandfrancis.com In unirradiated skin, it is found almost exclusively in its trans isomeric form. researchgate.net

As a chromophore, its primary characteristic is its ability to absorb light in the UV portion of the electromagnetic spectrum. It has a strong and broad absorption profile primarily in the UVB range (280-315 nm), with a peak absorption maximum around 268-270 nm. researchgate.nettaylorandfrancis.comacs.org Its absorption also extends into the UVA range (315-400 nm). nih.govpnas.org Due to these properties, this compound, alongside other molecules like melanin (B1238610) and DNA, is considered a major endogenous chromophore responsible for absorbing solar UV radiation that strikes the skin. researchgate.net

Given its high concentration in the epidermis and its strong UVB absorption, trans-urocanic acid was initially believed to function as a "natural sunscreen," protecting the DNA of underlying skin cells from damage. nih.govacs.orgnih.gov The mechanism for this protection is the absorption of UV photons and the subsequent dissipation of the potentially damaging energy as heat through the efficient trans-cis isomerization process. acs.orgmdpi.com Evidence supporting this photoprotective role comes from studies on mice that lack the enzyme histidase and are therefore unable to produce this compound; these mice show a greater susceptibility to UV-induced DNA damage. mdpi.com

However, the photoprotective capacity of endogenous this compound is subject to significant limitations. Firstly, the concentration of naturally occurring UCA in the skin is likely too low to provide substantial protection on its own. nih.gov One study found that a cream containing 5% trans-UCA—a concentration 20 to 200 times higher than that found naturally in the skin—yielded a sun protection factor (SPF) of only 1.58. nih.gov

The most critical limitation, however, stems from the biological activity of the photoproduct, cis-urocanic acid. While the physical process of absorbing UV light is protective, the resulting chemical product is not inert. nih.govacs.org Cis-UCA has been identified as a mediator of photoimmunosuppression, a process that dampens the local immune response in the skin. nih.govnih.gov This immunosuppressive effect is considered a risk factor in the development of skin cancers. nih.govacs.org Therefore, any photoprotective benefit from the UV absorption by trans-UCA is counteracted by the potentially harmful biological effects of the resulting cis-UCA, creating what has been described as a "mixed blessing." nih.govresearchgate.net

Chromophore Properties in the Stratum Corneum

Cellular and Molecular Responses to Isomerization

The transformation of trans-urocanic acid to its cis isomer initiates a cascade of cellular and molecular events. These responses are critical in understanding the biological impact of this compound, particularly in the context of UV radiation exposure.

Upregulation of Genes by Cis-Urocanic Acid Treatment

Research has shown that cis-urocanic acid, but not its trans isomer, can initiate gene transcription in primary human keratinocytes. aai.orgnih.gov In one study, microarray analysis revealed that out of approximately 400 genes induced by solar-simulated radiation (SSR), 16 were also upregulated by cis-urocanic acid. nih.gov These genes are associated with several key cellular processes, including apoptosis, cell growth arrest, cytokine production, and oxidative stress. aai.orgnih.gov

Further investigation has highlighted the significant induction of prostaglandin-endoperoxide synthase-2 (PTGS2, also known as COX-2) by cis-urocanic acid, leading to an increased secretion of prostaglandin (B15479496) E2 (PGE2). nih.govplos.org Additionally, cis-urocanic acid treatment has been shown to increase the production of various cytokines at the protein level, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8), in a dose-dependent manner. nih.govplos.orgresearchgate.net

Table 1: Genes and Proteins Upregulated by Cis-Urocanic Acid in Human Keratinocytes

| Gene/Protein | Associated Process | Reference |

| Prostaglandin-Endoperoxide Synthase 2 (PTGS2/COX-2) | Inflammation, Pain | nih.govplos.org |

| Tumor Necrosis Factor-alpha (TNF-α) | Inflammation, Apoptosis, Immunity | nih.govplos.org |

| Interleukin-6 (IL-6) | Inflammation, Immunity | nih.govplos.org |

| Interleukin-8 (IL-8) | Inflammation, Chemotaxis | nih.govplos.org |

| Genes associated with apoptosis | Programmed Cell Death | aai.orgnih.gov |

| Genes associated with cell growth arrest | Cell Cycle Regulation | aai.orgnih.gov |

| Genes associated with oxidative stress | Cellular Defense | aai.orgnih.gov |

Activation of NF-κB and Lipid Peroxidation

The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that governs inflammatory and immune responses to cellular stress, including that induced by UV radiation. researchgate.net Studies have demonstrated that cis-urocanic acid, similar to solar-simulated radiation, can induce the activation of NF-κB. nih.govresearchgate.net This activation is considered a potential upstream event that leads to the observed changes in gene expression. aai.orgresearchgate.net

In conjunction with NF-κB activation, cis-urocanic acid also promotes lipid peroxidation. nih.govresearchgate.net A biomarker for photo-oxidative stress, 8-isoprostane, which is formed by the free radical-catalyzed peroxidation of phospholipids, was found to be significantly increased following treatment with cis-urocanic acid. researchgate.net This effect was observed to be dose-dependent. researchgate.net The trans isomer of this compound, however, showed little to no effect on either NF-κB activation or lipid peroxidation. nih.govresearchgate.net In human corneal epithelial cells, while UV-B radiation induced the DNA binding of NF-κB, cis-urocanic acid did not inhibit this binding. nih.govnih.gov

Generation of Reactive Oxygen Species (ROS) by Cis-Urocanic Acid

Cis-urocanic acid has been identified as a generator of reactive oxygen species (ROS) in human keratinocytes, a phenomenon not observed with trans-urocanic acid. nih.govresearchgate.net This ROS generation occurs in a dose-dependent manner. nih.govuitm.edu.my The production of ROS is a key mechanism through which cis-urocanic acid exerts its effects, leading to oxidative stress and cellular damage. uitm.edu.my

The antioxidant α-tocopherol has been shown to mitigate this ROS generation, which in turn reduces the subsequent release of PGE2 and apoptotic cell death induced by cis-urocanic acid. nih.govresearchgate.net This suggests that the intracellular generation of ROS is a critical step that modulates signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway, ultimately leading to the synthesis of PGE2 and apoptosis. nih.gov While some studies indicate cis-urocanic acid can trigger ROS production, another study on bovine neutrophils suggested it may inhibit the generation of extracellular superoxide (B77818) while leaving intracellular ROS levels unaffected. researchgate.netnih.gov

Interaction with Serotonin (B10506) Receptors (e.g., 5-HT2A)

A significant finding in the study of cis-urocanic acid's molecular mechanisms is its interaction with serotonin receptors, specifically the 5-HT2A receptor. pnas.orgnih.gov Cis-urocanic acid acts as an agonist for the 5-HT2A receptor, binding to it with a relatively high affinity (Kd = 4.6 nM). pnas.orgmedchemexpress.commedchemexpress.comchemsrc.combioscience.co.uk This interaction is believed to be a key pathway through which cis-urocanic acid mediates its immunosuppressive effects. pnas.orgnih.gov

The structural similarity between cis-urocanic acid and serotonin allows it to bind to and activate the 5-HT2A receptor. pnas.orgnih.gov This activation has been demonstrated by the induction of calcium mobilization in cells stably transfected with the human 5-HT2A receptor upon treatment with cis-urocanic acid. pnas.orgnih.govresearchgate.net This effect was blocked by a selective 5-HT2A receptor antagonist, ketanserin. pnas.orgresearchgate.net Furthermore, antiserotonin antibodies can block the immunosuppressive effects induced by both UV radiation and cis-urocanic acid. pnas.org Computational docking studies have supported these findings, showing similar binding modes for cis-urocanic acid and serotonin to the 5-HT2A receptor, with cis-urocanic acid exhibiting a higher binding affinity. nih.gov

Immunomodulatory Roles of Urocanic Acid

Cis-Urocanic Acid and Immunosuppression

Cis-UCA is recognized as a potent immunosuppressive molecule, influencing various components of both the innate and adaptive immune systems. frontiersin.org Its systemic distribution following photoisomerization allows it to exert effects beyond the skin, contributing to both local and systemic immunosuppression. plos.org

Langerhans cells (LCs), the skin's resident dendritic cells, play a crucial role in initiating immune responses by presenting antigens to T cells. Cis-UCA has been shown to inhibit the ability of LCs to present tumor-associated antigens for both primary and secondary immune responses. oup.comaai.org This inhibition of antigen-presenting cell function is a significant contributor to the immunosuppressive effects of cis-UCA. aai.orgnih.gov Interestingly, the immunosuppressive activities of cis-UCA on LCs can be counteracted by the immunomodulatory cytokine Interleukin-12 (IL-12). oup.comnih.gov However, some in vitro studies have reported that cis-UCA has no direct effect on human Langerhans cell allostimulatory function, suggesting the mechanisms may be complex and potentially indirect. nih.gov

Cis-UCA exerts a significant influence on the expression of various cytokines and chemokines, which are critical mediators of inflammatory and immune responses. In primary human keratinocytes, cis-UCA has been shown to increase the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) in a dose-dependent manner. nih.govresearchgate.net This effect is mediated, at least in part, through the activation of NF-κB. nih.gov Conversely, in other cell types and contexts, cis-UCA demonstrates anti-inflammatory properties. For instance, it can suppress UV-B-induced IL-6 and IL-8 secretion in human corneal and conjunctival epithelial cells. medchemexpress.com Furthermore, cis-UCA has been found to increase the secretion of the anti-inflammatory cytokine IL-10 by CD4+ T cells. plos.orgaai.org It has also been shown to increase the secretion of IL-1β in both normal human epidermal keratinocytes and monocytic leukemia cells. f1000research.com In a model of colitis, administration of cis-UCA led to reduced colonic expression of the chemokine CXCL1. nih.gov

Table 1: Effects of cis-Urocanic Acid on Cytokine and Chemokine Expression

| Cytokine/Chemokine | Cell Type/Model | Observed Effect | Reference(s) |

| TNF-α | Primary Human Keratinocytes | Increased production | nih.govresearchgate.net |

| IL-6 | Primary Human Keratinocytes | Increased production | nih.govresearchgate.net |

| IL-8 | Primary Human Keratinocytes | Increased production | nih.govresearchgate.net |

| IL-6 | Human Corneal & Conjunctival Epithelial Cells | Suppressed UV-B-induced secretion | medchemexpress.com |

| IL-8 | Human Corneal & Conjunctival Epithelial Cells | Suppressed UV-B-induced secretion | medchemexpress.com |

| IL-10 | CD4+ T cells | Increased secretion | plos.orgaai.org |

| IL-1β | Normal Human Epidermal Keratinocytes, Monocytic Leukemia Cells | Increased secretion | f1000research.com |

| CXCL1 | Colonic Tissue (Colitis Model) | Reduced expression | nih.gov |

| IFN-γ | Colonic Tissue (IL-10 deficient mice) | Reduced levels | plos.org |

The influence of cis-UCA extends to the innate immune system. It has been shown to suppress innate immunity and modulate the functions of various innate immune cells, including neutrophils and monocytes. plos.orgmedicaljournals.se In human epidermal keratinocytes and monocytic leukemia cells, cis-UCA increases the secretion of IL-1β, a key cytokine in the innate immune response. f1000research.com This effect is mediated through the NLRP3 inflammasome and the P2RY14 receptor. f1000research.com Furthermore, cis-UCA has been found to directly inhibit the lipopolysaccharide (LPS)-induced secretion of the chemokine CXCL1 from antigen-presenting cells. plos.org

Cis-UCA has been consistently shown to suppress various hypersensitivity reactions, including contact hypersensitivity (CHS) and delayed-type hypersensitivity (DTH). plos.orgmolvis.org It can suppress both the induction and elicitation phases of contact hypersensitivity to certain allergens like oxazolone. medicaljournals.semedicaljournalssweden.se The suppression of DTH responses to viral antigens, such as Herpes Simplex Virus, has also been documented. medicaljournals.se The mechanism behind this attenuation of hypersensitivity involves the modulation of T-cell responses and antigen-presenting cell function, often linked to the production of IL-10. plos.orgnih.gov

Impact on Innate Immunity

Urocanic Acid in Autoimmune and Inflammatory Disorders

Given its immunomodulatory properties, this compound is being investigated for its potential role in autoimmune and inflammatory disorders. Epidemiological evidence suggests a possible protective role for ultraviolet radiation, and by extension cis-UCA, in several autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. nih.govyahoo.com In a mouse model of colitis, subcutaneous administration of cis-UCA was effective in reducing the severity of the disease. nih.gov This suggests that pathways induced by UV radiation in the skin can influence distal sites of inflammation. nih.gov Furthermore, epidermal UCA concentrations have been found to correlate negatively with the severity of atopic dermatitis, an inflammatory skin condition. medicaljournals.se The ability of cis-UCA to suppress inflammation and improve skin barrier function is being explored for therapeutic applications in such conditions. medicaljournals.setaylorandfrancis.com The connection between this compound and inflammatory diseases is also highlighted by its role in histidine metabolism, which is linked to various inflammatory processes. frontiersin.org Dermatological compositions containing cis-UCA have been proposed for the treatment of inflammatory and autoimmune skin diseases. google.com

Atopic Dermatitis Pathogenesis and Therapeutic Implications

This compound (UCA) is a significant factor in the complex pathogenesis of atopic dermatitis (AD), primarily through its connection to filaggrin (FLG) and the skin's barrier function. nih.govunair.ac.id FLG is a protein that, upon degradation, produces several molecules, including UCA and pyrrolidine (B122466) carboxylic acid, which are crucial for skin hydration and maintaining the skin's acidic pH. nih.goveczema.orgexplorationpub.com In individuals with AD, particularly those with FLG null mutations, there is a reduction in FLG and its breakdown products. nih.govunair.ac.id This deficiency leads to impaired skin barrier function, increased transepidermal water loss (TEWL), and a higher skin pH, creating an environment conducive to bacterial colonization, particularly by Staphylococcus aureus, and increased penetration of allergens. nationaleczema.orgmdpi.com

The reduction of UCA and other natural moisturizing factors (NMF) is a global feature of AD, irrespective of FLG mutation status, as the inflammatory environment itself can suppress FLG expression. mdpi.comallergolyon.fr Specifically, Th2 cytokines, which are predominant in AD, down-regulate filaggrin. allergolyon.fr This leads to a cycle where impaired barrier function allows for increased allergen penetration and inflammation, which in turn further suppresses barrier-maintaining proteins like filaggrin.

The therapeutic potential of UCA, particularly its cis-isomer, has been explored. While trans-UCA is the predominant form in healthy skin, it isomerizes to cis-UCA upon UV exposure. uitm.edu.my Cis-UCA has demonstrated immunomodulatory properties. uitm.edu.mynih.gov Studies have shown that topical application of cis-UCA can be beneficial in AD. For instance, a 5% cis-UCA cream was found to reduce transepidermal water loss and erythema, thereby improving skin barrier function and suppressing inflammation in mild to moderate AD. uitm.edu.my In mouse models of AD, topical cis-UCA has been shown to improve the macroscopic features of AD-like skin lesions and reduce serum IgE levels. uitm.edu.my This suggests that modulating UCA isomer concentrations in the skin could be a therapeutic strategy for managing AD. uitm.edu.my

Table 1: Role of this compound in Atopic Dermatitis

| Feature | Role in Atopic Dermatitis Pathogenesis | Therapeutic Implication |

|---|---|---|

| Source | Breakdown product of filaggrin (FLG). nih.govexplorationpub.com | Topical application of cis-UCA. uitm.edu.my |

| Function in Healthy Skin | Contributes to skin hydration and acidic pH as part of the Natural Moisturizing Factor (NMF). nih.govnationaleczema.org | Restoration of skin barrier function. uitm.edu.my |

| Deficiency in AD | Reduced levels due to FLG mutations and inflammatory suppression of FLG. nih.govallergolyon.fr | Reduction of inflammation and erythema. uitm.edu.my |

| Consequences of Deficiency | Impaired skin barrier, increased transepidermal water loss (TEWL), elevated skin pH, increased allergen penetration, and bacterial colonization. nationaleczema.orgmdpi.com | Potential to lower serum IgE levels. uitm.edu.my |

| cis-Urocanic Acid | Formed from trans-UCA upon UV exposure; possesses immunomodulatory properties. uitm.edu.my | May offer a novel treatment approach for managing AD. uitm.edu.my |

Psoriasis and Skin Inflammation

The role of this compound in psoriasis is characterized by altered levels and its immunomodulatory effects, particularly in the context of ultraviolet (UV) light therapy. Research has consistently shown that patients with psoriasis have lower levels of this compound in psoriatic lesions compared to both non-lesional skin and the skin of healthy individuals. dovepress.comtandfonline.commednexus.org This decrease in this compound has been negatively correlated with disease severity, suggesting that a deficiency in local immunosuppression by cis-UCA might contribute to the psoriatic inflammatory process. dovepress.comtandfonline.com

The epidermis of psoriasis patients, however, has been found to contain significantly more total this compound than that of healthy subjects. oup.com Despite this, the levels in suction blister fluid from psoriatic lesions are comparable to controls, indicating a complex regulation of UCA distribution. oup.commedicaljournals.se The reduced levels specifically within the stratum corneum of lesions are thought to be a result of the altered keratinocyte differentiation and metabolism characteristic of psoriasis. dovepress.com

Cis-urocanic acid, formed from the isomerization of trans-UCA by UVB radiation, is a key mediator of the therapeutic effects of phototherapy in psoriasis. researchgate.netnih.gov Cis-UCA exhibits immunosuppressive properties that can attenuate psoriatic inflammation. researchgate.netnih.gov One of the proposed mechanisms involves the interaction of cis-UCA with the 5-HT2A receptor on Langerhans cells. researchgate.netnih.gov This interaction leads to the inhibition of IL-23 expression and the induction of Programmed Death-Ligand 1 (PD-L1) on these cells. researchgate.netnih.gov The upregulation of PD-L1 on Langerhans cells, in turn, suppresses the proliferation and migration of pathogenic Vγ4+ γδT17 cells, which are key drivers of IL-17-mediated inflammation in psoriasis. researchgate.netnih.gov

Furthermore, studies have found that serum levels of cis-UCA are significantly lower in psoriasis patients compared to healthy controls, which may be linked to lower expression of filaggrin. researchgate.netnih.gov The topical application of cis-UCA in murine models of psoriasis has been shown to inhibit psoriasiform inflammation. researchgate.netnih.gov These findings highlight the potential of targeting the this compound pathway as a therapeutic strategy for psoriasis.

Table 2: this compound in Psoriasis

| Aspect | Finding in Psoriasis | Mechanism/Implication |

|---|---|---|

| This compound Levels in Lesions | Decreased compared to non-lesional and healthy skin. dovepress.comtandfonline.commednexus.org | May indicate a deficit in local immunosuppression. dovepress.comtandfonline.com |

| Serum cis-UCA Levels | Significantly lower in psoriasis patients. researchgate.netnih.gov | Linked to lower filaggrin expression. researchgate.net |

| Total Epidermal UCA | Increased quantity in the epidermis of psoriasis patients. oup.com | Complex regulation and distribution within the skin. |

| Role of cis-UCA | Mediates immunosuppressive effects of UVB therapy. researchgate.netnih.gov | A potential therapeutic agent for psoriatic inflammation. researchgate.netnih.gov |

| Mechanism of Action | Inhibits IL-23 and induces PD-L1 on Langerhans cells via the 5-HT2A receptor. researchgate.netnih.gov | Suppresses pathogenic γδT17 cells. researchgate.netnih.gov |

Inflammatory Bowel Disease and Systemic Immunomodulation

Recent research has shed light on the systemic immunomodulatory effects of this compound, extending its influence beyond the skin to conditions like inflammatory bowel disease (IBD). plos.orgnih.gov Although primarily generated in the skin upon UV exposure, cis-urocanic acid can be systemically distributed and has been shown to attenuate intestinal inflammation. plos.org

Studies using animal models of colitis have demonstrated that the administration of cis-UCA can reduce the severity of the disease. plos.org In a dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model in mice, subcutaneous injections of cis-UCA led to a reduction in the severity of the disease. plos.org This protective effect was associated with specific changes in the local immune environment of the colon, including a decrease in the neutrophil chemoattractant CXCL1 and an increase in the cytokine IL-17A. plos.org Furthermore, cis-UCA treatment helped preserve the population of splenic CD4+CD25+FoxP3+ T-regulatory cells, which are crucial for maintaining immune tolerance. plos.org

In vitro studies have further supported the anti-inflammatory properties of cis-UCA, showing that it can decrease the lipopolysaccharide (LPS)-induced secretion of CXCL1 from antigen-presenting cells. plos.org Interestingly, the efficacy of cis-UCA in attenuating colitis appears to be dependent on the presence of the anti-inflammatory cytokine IL-10. plos.org In IL-10 knockout mice, cis-UCA did not alleviate colitis, suggesting that IL-10-secreting regulatory T cells may be critical for mediating the beneficial effects of cis-UCA in the gut. plos.org

Derivatives of this compound have also been tested for their anti-inflammatory activity in the context of IBD. nih.govnih.gov In ex vivo experiments using inflamed colonic tissue from IBD patients, these derivatives were found to decrease the production of pro-inflammatory cytokines such as IL-6 and IL-8, while increasing the levels of the anti-inflammatory cytokine IL-10. nih.govnih.gov In a DSS-induced colitis mouse model, these derivatives reduced the area of inflammation and the infiltration of neutrophils in the colon. nih.govnih.gov These findings suggest that pathways initiated by UV radiation in the skin can influence distal sites of inflammation and that this compound and its derivatives hold potential as therapeutic agents for IBD. plos.orgnih.gov

Table 3: Effects of this compound in Inflammatory Bowel Disease Models

| Model | Treatment | Key Findings |

|---|---|---|

| DSS-induced colitis (mice) | Subcutaneous cis-UCA | Reduced disease severity, decreased colonic CXCL1, increased colonic IL-17A, preserved splenic T-regulatory cells. plos.org |

| IL-10 knockout mice with colitis | Subcutaneous cis-UCA | Did not attenuate colitis, suggesting an IL-10 dependent mechanism. plos.org |

| Ex vivo inflamed human colonic tissue | This compound derivatives | Decreased production of pro-inflammatory cytokines (IL-6, IL-8); Increased production of anti-inflammatory cytokine (IL-10). nih.govnih.gov |

Multiple Sclerosis Association

This compound has been implicated in the complex interplay between environmental factors, such as ultraviolet (UV) radiation exposure, and the pathogenesis of multiple sclerosis (MS). nih.govtandfonline.com MS is an autoimmune disease of the central nervous system, and its prevalence is known to be lower in regions with higher sun exposure, a phenomenon partly attributed to the immunomodulatory effects of UV radiation. tandfonline.compnas.org Cis-urocanic acid is considered one of the potential non-vitamin D mediators of these effects. tandfonline.com

Upon exposure to UV radiation, trans-urocanic acid in the skin isomerizes to cis-urocanic acid. tandfonline.com This cis-isomer is systemically distributed and possesses immunosuppressive properties that may be beneficial in the context of autoimmune diseases like MS. nih.govtandfonline.com It is proposed that cis-UCA contributes to the UV-induced immune tolerance that can ameliorate autoimmune responses. tandfonline.com

The link between this compound and MS is also connected to the metabolism of histidine. mdpi.com Histidine, an essential amino acid, is the precursor to trans-urocanic acid. mdpi.com Studies have shown that histidine has neuroprotective properties and can reduce the inflammatory response in experimental autoimmune encephalomyelitis (EAE), an animal model of MS. mdpi.com Seasonal variations in histidine levels have been observed in MS patients, with lower levels in spring and fall, which could potentially contribute to disease exacerbations during these periods. mdpi.com

The production of cis-UCA following sunlight exposure is a key component of the proposed mechanism by which UV radiation may protect against MS. researchgate.net While much of the research on sunlight and MS has focused on vitamin D, the role of cis-UCA as an independent immunomodulatory molecule is an active area of investigation. tandfonline.compnas.org The potential for cis-UCA to suppress cell-mediated immunity suggests it could play a role in downregulating the autoimmune processes that drive MS. tandfonline.com

Urticaria

The involvement of this compound in the pathophysiology of chronic urticaria (CU) has been highlighted in recent studies, suggesting a role in mast cell degranulation. medscape.comnih.govresearchgate.net In contrast to conditions like atopic dermatitis where UCA levels are often decreased, research indicates an altered balance of UCA isomers in the skin of patients with chronic spontaneous urticaria (CSU). researchgate.netresearchgate.net

Specifically, studies have found an increased ratio of cis- to trans-urocanic acid in the stratum corneum of CSU patients compared to healthy individuals and those with atopic dermatitis. medscape.comresearchgate.net While the levels of trans-UCA may not be significantly different, the amount of cis-UCA is elevated in the skin of CSU patients. researchgate.netresearchgate.net This finding is significant because cis-UCA, but not trans-UCA, has been shown to enhance IgE-mediated mast cell degranulation. researchgate.netresearchgate.net

The mechanism appears to involve the direct action of cis-UCA on mast cells. In vitro experiments using human mast cell lines (LAD2) have demonstrated that cis-UCA can amplify the release of beta-hexosaminidase, a marker of degranulation, in response to both IgE-mediated and calcium-mediated stimulation. researchgate.net This suggests that the increased presence of cis-UCA in the skin of CSU patients could lower the threshold for mast cell activation, thereby contributing to the formation of wheals. medscape.comfrontiersin.org

This proposed role for cis-UCA in enhancing mast cell degranulation offers a potential explanation for the inflammatory processes in chronic urticaria that may not be solely dependent on histamine (B1213489) release. medscape.com It also suggests that modulating the levels or activity of cis-UCA could be a novel therapeutic target for skin diseases associated with IgE-mediated mast cell activation. researchgate.netresearchgate.net

Table 4: this compound in Chronic Urticaria

| Feature | Finding in Chronic Urticaria | Implication |

|---|---|---|

| UCA Isomer Ratio | Increased cis-to-trans-urocanic acid ratio in the skin. medscape.comresearchgate.net | Suggests a distinct feature of chronic spontaneous urticaria. researchgate.net |

| cis-Urocanic Acid Levels | Increased in the stratum corneum of CSU patients. researchgate.netresearchgate.net | May contribute to the severity of urticaria. nih.gov |

| Effect on Mast Cells | Cis-UCA enhances IgE-mediated degranulation. researchgate.netresearchgate.net | Lowers the threshold for mast cell activation. medscape.comfrontiersin.org |

| Therapeutic Potential | Modulation of cis-UCA is a potential therapeutic target. researchgate.netresearchgate.net | May be beneficial for diseases with IgE-mediated mast cell degranulation. researchgate.net |

Urocanic Acid and Skin Barrier Function

Role as a Natural Moisturizing Factor Component

Urocanic acid is a key component of the skin's Natural Moisturizing Factor (NMF), a complex mixture of water-soluble, hygroscopic compounds located within the corneocytes. researchgate.netpracticaldermatology.commhmedical.com The primary source of this compound and other NMF constituents is the breakdown of the protein filaggrin in the upper layers of the epidermis. practicaldermatology.comnih.govjst.go.jp Filaggrin is exceptionally rich in histidine, which is released during its proteolysis and subsequently converted into trans-urocanic acid. nih.govwashington.edu

As part of the NMF, this compound acts as a humectant, attracting and binding water from the atmosphere and deeper epidermal layers. practicaldermatology.comresearchgate.net This process is crucial for maintaining adequate hydration within the corneocytes, even in low-humidity environments. practicaldermatology.commhmedical.com Proper hydration of the stratum corneum ensures its plasticity and suppleness, preventing cracking and flaking, and allows essential enzymatic processes, such as desquamation (the shedding of dead skin cells), to function correctly. practicaldermatology.combmctoday.net

Table 1: Key Components of Natural Moisturizing Factor (NMF) This table outlines the principal components of NMF and their approximate contribution to its composition.

| Component | Percentage of NMF | Source/Function |

|---|---|---|

| Amino Acids | ~40% | Derived from filaggrin breakdown. |

| Pyrrolidone Carboxylic Acid (PCA) | ~12% | Derived from glutamine (from filaggrin); highly hygroscopic. nih.govmdpi.com |

| Lactate | ~12% | Secreted from sweat glands; influences lipid synthesis. ijdvl.comdermavidualsny.com |

| Urea | ~7% | A well-known humectant. practicaldermatology.comdermavidualsny.com |

| This compound (UCA) | ~0.7-1.5% | Derived from histidine (from filaggrin); contributes to pH and UV absorption. researchgate.netpracticaldermatology.comresearchgate.net |

| Inorganic Ions (Na, K, Ca, Mg, Cl, PO4) | ~18.5% | Includes various salts that contribute to osmotic balance. practicaldermatology.commhmedical.com |

| Sugars, Organic Acids, Peptides | ~9.5% | Other small molecules contributing to hydration. practicaldermatology.com |

Contribution to Skin pH Regulation (Acid Mantle)

The surface of healthy skin is naturally acidic, with a pH typically ranging from 4.5 to 5.9, a phenomenon known as the "acid mantle". researchgate.netijdvl.commedicaljournals.se Trans-urocanic acid is recognized as a key endogenous contributor to the generation and maintenance of this acidic environment. researchgate.netmdpi.comijdvl.com The breakdown of filaggrin into amino acids like histidine, and its subsequent conversion to this compound, is one of the primary pathways for acidifying the stratum corneum. mdpi.comkarger.comresearchgate.net

This acidic pH is critical for several aspects of skin barrier function. karger.com It helps to activate enzymes responsible for synthesizing and processing epidermal lipids, such as ceramides, which are essential for forming the permeability barrier. ijdvl.com An acidic environment also influences the activity of proteases that control desquamation, ensuring a smooth and orderly shedding process. practicaldermatology.com Furthermore, the acid mantle creates an inhospitable environment for pathogenic bacteria, thereby providing a non-specific antimicrobial defense. ijdvl.com While other factors like free fatty acids and lactic acid also contribute, the filaggrin-to-urocanic acid pathway is a significant mechanism for maintaining this protective acidic shield. ijdvl.comnih.gov

Impact on Transepidermal Water Loss (TEWL)

Transepidermal Water Loss (TEWL) is the measurement of water that passes from inside the body through the epidermal layers to the surrounding atmosphere. Elevated TEWL is a hallmark of a compromised skin barrier. While this compound's primary role is in hydration as an NMF component and pH regulation, these functions indirectly impact TEWL. researchgate.netresearchgate.net

By maintaining skin hydration and the integrity of the acid mantle, this compound supports the proper function of lipid-processing enzymes. ijdvl.com A well-organized lipid matrix is the principal barrier against excessive water loss. Therefore, adequate levels of this compound contribute to a robust barrier that effectively controls TEWL. Conversely, a deficiency in this compound can lead to impaired barrier function and consequently, increased TEWL. ontosight.ai Clinical studies have shown that topical application of cis-urocanic acid can reduce TEWL in both healthy and atopic dermatitis-affected skin, demonstrating its role in improving skin barrier function. medicaljournals.senih.govresearchgate.net

This compound Levels in Skin Conditions

Research has consistently shown that levels of this compound are significantly decreased in several skin conditions characterized by barrier dysfunction. ontosight.ai In atopic dermatitis (AD), patients often have reduced levels of filaggrin due to genetic mutations (FLG-null mutations). nih.govnih.gov This filaggrin deficiency directly leads to a reduction in its breakdown products, including this compound and pyrrolidone carboxylic acid (PCA). practicaldermatology.comnih.govmedicaljournals.se The severity of AD has been negatively correlated with epidermal this compound concentrations. medicaljournals.se Similarly, in conditions like psoriasis and ichthyosis vulgaris, NMF is substantially reduced or absent, and levels are also lower in common dry skin (xerosis) and aged skin. ontosight.aipracticaldermatology.comaging-us.com

The reduced levels of this compound in these conditions are directly linked to impaired skin barrier integrity. ontosight.aiuitm.edu.my A deficiency in UCA contributes to two primary defects: insufficient skin hydration due to a lack of this key NMF component, and an increase in skin surface pH due to the loss of its acidifying effect. medicaljournals.senih.govuitm.edu.my This elevated pH disrupts the activity of enzymes crucial for ceramide synthesis and proper lipid lamellae organization, further weakening the barrier. ijdvl.com The combination of dehydration and a compromised lipid barrier leads to increased TEWL, making the skin more susceptible to irritation, allergens, and pathogenic microbes, perpetuating the inflammatory cycle seen in conditions like atopic dermatitis. researchgate.netijdvl.com

Table 2: this compound Levels and Skin Barrier Parameters in Health vs. Disease This table provides a comparative overview of this compound levels and associated skin barrier characteristics in healthy skin versus skin affected by atopic dermatitis.

| Parameter | Healthy Skin | Atopic Dermatitis (AD) Skin |

|---|---|---|

| Filaggrin (FLG) Expression | Normal | Often reduced or absent (due to FLG mutations). nih.gov |

| This compound (UCA) Levels | Normal/High | Significantly decreased. nih.govmedicaljournals.senih.gov |

| Skin Surface pH | Acidic (4.5 - 5.9) | Elevated/More alkaline. medicaljournals.senih.gov |

| Natural Moisturizing Factor (NMF) | Abundant | Markedly reduced. practicaldermatology.comnih.gov |

| Transepidermal Water Loss (TEWL) | Low | Increased. medicaljournals.se |

| Barrier Integrity | Intact and robust | Impaired/Compromised. researchgate.netijdvl.com |

Decreased Levels in Dry Skin, Atopic Dermatitis, and Psoriasis

Interactions with Epidermal Lipids and Hydration

The functions of this compound and epidermal lipids are deeply interconnected in maintaining skin hydration and barrier function. This compound, as a vital part of NMF, ensures that the corneocytes remain hydrated. mdpi.com This intracellular hydration is critical for maintaining the flexibility of the stratum corneum. practicaldermatology.com

Furthermore, the hydration state and the acidic environment maintained by UCA are essential for the proper enzymatic processing of lipids in the intercellular space. jst.go.jpijdvl.com Enzymes like β-glucocerebrosidase and acidic sphingomyelinase, which convert precursor lipids into functional ceramides, have optimal activity at an acidic pH. ijdvl.com When UCA levels are low and the pH rises, the activity of these enzymes is inhibited, leading to a defective lipid matrix. Recent research using molecular dynamic simulations suggests that NMF components like this compound may also directly interact with the lipid matrix, acting as "lipid mobility amplifiers" and helping to maintain the fluidity and stability of the lipid layers, especially under varying hydration conditions. biorxiv.orgbiorxiv.org This demonstrates a complex relationship where NMF components and lipids work synergistically to sustain the strength and resilience of the skin barrier. uitm.edu.my

Urocanic Acid in Neurological and Systemic Contexts

Urocanic Acid Metabolism in the Brain

This compound (UCA), a metabolite of the amino acid L-histidine, has been identified as a molecule with significant activity within the central nervous system. oup.comtaylorandfrancis.com Its journey from the periphery to the brain and its subsequent metabolic conversion are key to understanding its neurological effects.

Crossing the Blood-Brain Barrier

Research has shown that this compound can cross the blood-brain barrier (BBB). oup.comoup.comnih.gov Studies involving moderate ultraviolet (UV) exposure demonstrated an increase in blood levels of UCA, which was subsequently detected in the brain. oup.comnih.gov This ability to traverse the BBB allows peripherally generated UCA to influence neuronal processes directly. orpha.net The trans-isomer of UCA, in particular, has been shown to cross the BBB, leading to increased concentrations in the hippocampus and prefrontal cortex following peripheral administration. researchgate.net

Role in Glutamate (B1630785) Biosynthesis and Release

Once in the brain, this compound participates in a novel intra-neuronal metabolic pathway for the synthesis of glutamate (GLU), the primary excitatory neurotransmitter in the central nervous system. oup.comoup.comnih.gov UCA is converted to glutamate via the enzyme urocanase. oup.comnih.gov This conversion has been confirmed through single-cell mass spectrometry and isotopic labeling, which revealed that UV exposure triggers this specific UCA-to-GLU pathway. nih.govdrperlmutter.com The resulting increase in glutamate synthesis promotes its packaging into synaptic vesicles and subsequent release at glutamatergic terminals in key brain regions such as the motor cortex and hippocampus. oup.comnih.govdrperlmutter.com This process suggests a direct link between peripheral UCA levels and central glutamatergic activity. researchgate.net

This compound and Neurobehavioral Effects

The metabolic actions of this compound in the brain translate into observable changes in behavior, particularly in the realms of learning and memory.

Influence on Motor Learning and Object Recognition Memory

Studies have demonstrated that elevated levels of this compound, whether induced by moderate UV exposure or direct intravenous injection, enhance motor learning and object recognition memory. oup.comnih.govlearningnexus.co.uk In animal models, this was observed as improved performance on tasks such as the rotarod test for motor coordination and in novel object recognition tasks. researchgate.netdrperlmutter.comlearningnexus.co.uk The enhancement of these cognitive functions is directly linked to the increased synthesis and release of glutamate in the motor cortex and hippocampus, which are critical for these types of memory. oup.comlearningnexus.co.uk Further research has shown that UCA injections can enhance both the consolidation and reconsolidation of object recognition memory. nih.gov

Reversal of Effects by Urocanase Inhibition

The crucial role of the UCA-to-glutamate conversion in mediating these neurobehavioral effects is highlighted by experiments involving the inhibition of urocanase. oup.comoup.com The application of a urocanase inhibitor, or the use of short hairpin RNA (shRNA) to suppress the enzyme, was found to diminish the positive effects of UCA on motor learning and object recognition memory. nih.govdrperlmutter.com This reversal confirms that the neurological benefits are not due to this compound itself, but rather its conversion to glutamate. oup.comnih.gov

Implications for Neurodegenerative Disorders

The discovery of this novel glutamate biosynthetic pathway involving this compound may have implications for neurodegenerative disorders. oup.comoup.com Given that abnormal glutamate signaling is a known factor in the pathology of conditions like Alzheimer's disease, Huntington's disease, and amyotrophic lateral sclerosis, understanding the UCA-glutamate pathway is of significant interest. oup.comoup.com While some research points to the potential of targeting this pathway for therapeutic approaches, the precise role of this compound in the context of these diseases is still under investigation. oup.comoup.comacs.org For instance, urocanic aciduria, a condition characterized by high levels of UCA due to urocanase deficiency, is associated with neurodevelopmental disorders such as intellectual disability and ataxia. orpha.net

Systemic Distribution and Biomarker Potential

This compound is found in various bodily fluids and tissues, with its levels serving as potential indicators of both normal physiological processes and pathological conditions. nih.govresearchgate.net While it is a major component of the skin's natural moisturizing factor, its presence in blood, urine, and feces is primarily linked to the metabolism of L-histidine. nih.govwikipedia.org

Levels in Blood, Urine, and Feces as Physiological Indicators

The concentration of this compound in different biological samples can provide valuable diagnostic clues.

Blood: In healthy individuals, this compound levels in the blood are generally low. Significantly elevated levels can be a sign of histidinemia, a metabolic disorder caused by a deficiency of the enzyme histidase, which leads to an accumulation of histidine. mhmedical.com

Urine: The excretion of this compound in urine is a key biomarker for its namesake disorder, urocanic aciduria. nih.gov In this condition, a deficiency in the enzyme urocanase prevents the breakdown of this compound, leading to its accumulation and substantial excretion in the urine. wikipedia.org Therefore, a urine test is the primary method for detecting this metabolic error. wikipedia.org

Feces: this compound is also present in feces, and its concentration can be influenced by the gut microbiome. nih.govresearchgate.net Certain gut bacteria can produce this compound from histidine, meaning fecal levels may reflect the metabolic activity of these microorganisms. researchgate.net

Table 1: this compound as a Physiological Indicator

| Biological Sample | Typical Finding in Healthy State | Indication of Altered Levels |

| Blood | Low concentration | Elevated levels may indicate histidinemia. mhmedical.com |

| Urine | Trace amounts | Significantly increased excretion is the primary indicator of urocanic aciduria. wikipedia.org |

| Feces | Variable | Levels can reflect the metabolic activity of gut microbiota. nih.gov |

Urocanic Aciduria as a Metabolic Disorder

Urocanic aciduria, also known as urocanase deficiency, is a rare inherited metabolic disorder. wikipedia.orgorpha.net It is characterized by the inability to properly break down this compound, leading to its buildup in the body.

The catabolism of L-histidine to L-glutamate is a multi-step process. Urocanase, also called urocanate hydratase, is the enzyme responsible for the second step: the conversion of this compound to 4-imidazolone-5-propionic acid. wikipedia.org A deficiency in this enzyme disrupts the metabolic pathway, causing this compound to accumulate. nih.gov

This deficiency is caused by mutations in the UROC1 gene, which codes for the urocanase enzyme. nih.govhumandiseasegenes.nl The disorder is inherited in an autosomal recessive pattern, meaning an affected individual must inherit two copies of the mutated gene, one from each parent. wikipedia.orghumandiseasegenes.nl Several mutations in the UROC1 gene have been identified in patients with urocanic aciduria, leading to a non-functional or poorly functional enzyme. nih.govresearchgate.net

While some individuals with urocanic aciduria may be asymptomatic, several cases have been reported with associated neurological impairments. wikipedia.orgcsic.es It is hypothesized that high concentrations of this compound may be neurotoxic, though the exact mechanism is not fully understood. orpha.net

Reported neurological symptoms include:

Mental retardation: Intellectual disability has been noted in multiple cases of urocanic aciduria. researchgate.netcsic.esuniprot.org

Ataxia: This condition, characterized by a lack of voluntary coordination of muscle movements, is a key symptom in some patients. nih.govresearchgate.netnih.gov

Speech defects: Difficulties with speech have been described in affected individuals. ontosight.ai

Convulsions: Seizures have also been reported as a neurological sign. ontosight.ai

Table 2: Neurological Impairments Associated with Urocanic Aciduria

| Neurological Impairment | Description |

| Mental Retardation | Significant limitations in intellectual functioning. nih.govresearchgate.netuniprot.org |

| Ataxia | Impaired coordination and balance, sometimes intermittent. nih.govresearchgate.netnih.gov |

| Speech Defects | Difficulty with the articulation of speech. ontosight.ai |

| Convulsions | The occurrence of seizures. ontosight.ai |

Histidinemia is another inborn error of metabolism involving the histidine pathway. mhmedical.com It is caused by a deficiency in the enzyme histidase, which catalyzes the first step of histidine breakdown—the conversion of L-histidine into this compound. wikipedia.org

This results in high levels of histidine in the blood and urine, but unlike urocanic aciduria, the levels of this compound are typically reduced. mhmedical.com While histidinemia is often considered a benign condition, some patients have exhibited neurological issues. mhmedical.com Both urocanic aciduria and histidinemia are autosomal recessive disorders that highlight the importance of the histidine metabolic pathway. mhmedical.com

Interactions of Urocanic Acid with the Microbiome

Skin Microbiome and Cis-Urocanic Acid Metabolism

On the skin, the interplay between urocanic acid and resident bacteria is particularly evident in the context of ultraviolet (UV) radiation exposure. When UVB rays strike the skin, trans-urocanic acid, a natural component of the stratum corneum, undergoes photoisomerization to become cis-urocanic acid. nih.govearth.comfrontiersin.org This cis-isomer is known for its potent immunosuppressive properties. earth.comsciencealert.comvitabasix.com However, certain bacteria within the skin's ecosystem can metabolize cis-UCA, thereby modulating its biological effects. sciencedaily.combioengineer.orgnews-medical.net

A subset of the skin's commensal bacteria possesses the enzymatic machinery to degrade this compound. sciencedaily.combioengineer.orgnews-medical.net Notably, species such as Micrococcus luteus and Staphylococcus epidermidis can metabolize cis-UCA. nih.govmdpi.comemjreviews.com These bacteria express enzymes like urocanase and cis-UCA isomerase. nih.govmedunigraz.at

Urocanase, also known as urocanate hydratase, catalyzes the conversion of urocanate into imidazolonepropionate as part of the histidine degradation pathway. nih.govebi.ac.uk Some bacteria utilize this pathway to use urocanate as a source of carbon and nitrogen for growth. medunigraz.atnih.gov Another identified enzyme, cis-UCA isomerase, specifically converts the cis-isomer back to its trans form. nih.govresearchgate.net This conversion provides access to the conventional histidine degradation pathway, which begins with the trans isomer. nih.govresearchgate.net The presence of these urocanase-positive (HutU+) bacteria means that the cis-UCA produced by UV radiation can be actively broken down by the skin's microflora. emjreviews.comnih.gov

| Bacterial Species | Enzyme(s) | Metabolic Action | Reference |

|---|---|---|---|

| Micrococcus luteus | Urocanase, cis-UCA Isomerase | Degrades cis-UCA; Converts cis-UCA to trans-UCA | nih.govmdpi.commedunigraz.at |

| Staphylococcus epidermidis | Urocanase (Hut system) | Degrades this compound | sciencealert.comemjreviews.com |

The metabolic activity of these skin-resident bacteria directly impacts the immunosuppressive effects of UV radiation. sciencedaily.combioengineer.orgnews-medical.net Cis-urocanic acid is a key mediator of UV-induced immunosuppression, a process that dampens the skin's immune response to prevent overactivation and tissue damage following sun exposure. earth.combioengineer.orgeurekalert.org However, this can also attenuate immune surveillance, which is a risk factor for skin cancer. sciencealert.combioengineer.org